molecular formula C16H23ClN2O4S B5485856 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5485856
M. Wt: 374.9 g/mol
InChI Key: JLNYMDJDEQBAHX-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzene ring substituted with chlorine and ethoxy groups, a sulfonyl group, and a piperidine ring with an ethyl carboxamide substitution

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-ethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-3-18-16(20)12-6-5-9-19(11-12)24(21,22)13-7-8-15(23-4-2)14(17)10-13/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNYMDJDEQBAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The general synthetic route includes:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Sulfonation: Introduction of the sulfonyl group.

    Formation of Piperidine Ring: Cyclization reactions to form the piperidine ring.

    Carboxamide Formation: Introduction of the ethyl carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, it can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chlorine substituent can be replaced by other nucleophiles.

    Reduction and Oxidation: The compound can undergo redox reactions, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would introduce nitro groups, while reduction could convert sulfonyl groups to thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the piperidine ring can interact with nucleophilic sites on proteins. This compound may inhibit or activate certain biochemical pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-BROMO-4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE: Similar structure but with a bromine substituent instead of chlorine.

    1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group on the piperidine ring.

Uniqueness

The unique combination of substituents in 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE provides distinct chemical properties, such as specific reactivity patterns and binding affinities, making it valuable for targeted applications in research and industry.

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